molecular formula C11H12O2 B3166462 2-Phenylcyclobutane-1-carboxylic acid CAS No. 91142-54-0

2-Phenylcyclobutane-1-carboxylic acid

Cat. No. B3166462
CAS RN: 91142-54-0
M. Wt: 176.21 g/mol
InChI Key: NYTUABLWSVGNGV-UHFFFAOYSA-N
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Description

2-Phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular weight of 176.22 . It is a versatile material used in diverse scientific research applications. Its unique structure and properties make it an excellent candidate for drug synthesis, organic chemistry studies, and exploring novel reactions.


Synthesis Analysis

The synthesis of 2-Phenylcyclobutane-1-carboxylic acid involves the reaction of benzene with ethyl diazoacetate in the presence of a rhodium(II) carboxylate catalyst. The product is then hydrolyzed to produce 2-Phenylcyclobutane-1-carboxylic acid.


Molecular Structure Analysis

The molecular structure of 2-Phenylcyclobutane-1-carboxylic acid is represented by the InChI code 1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) . This indicates that the molecule contains 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Phenylcyclobutane-1-carboxylic acid is a liquid at room temperature . The compound’s physical form, storage temperature, and shipping temperature are all normal .

Scientific Research Applications

Structural and Conformational Studies

The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid have been determined by X-ray diffraction methods, highlighting its unique puckered cyclobutane ring and bond length variations due to substituent crowding (Reisner, Korp, Bernal, & Fuchs, 1983). This structural information is crucial in understanding the chemical properties and potential applications of the compound.

Synthesis and Chemical Derivatives

Innovative synthesis methods have been developed for derivatives of 2-phenylcyclobutane-1-carboxylic acid, such as 2-aminocyclobutane-1-carboxylic acids. These derivatives have been synthesized with high enantiomeric excess, demonstrating the versatility and potential for creating a variety of structurally related compounds (Gauzy, Pereira, Faure, & Aitken, 2004).

Biomedical Research

1-Aminocyclobutane[14C]carboxylic acid, a derivative of 2-phenylcyclobutane-1-carboxylic acid, has been identified as a potential tumor-seeking agent in various animal models. This derivative exhibited preferential uptake in tumor tissues, rapid clearance from the blood, and minimal toxicity, suggesting its utility in cancer diagnosis and imaging (Washburn, Sun, Byrd, Hayes, & Butler, 1979).

Material Science and Engineering

The unique structural properties of 2-phenylcyclobutane-1-carboxylic acid derivatives, such as their rigidity and conformational preferences, have been explored for applications in material science. For instance, the folding of cyclobutane beta-amino acid oligomers into a 12-helical conformation suggests potential in the development of novel materials with specific structural characteristics (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010).

Peptide Synthesis and Structural Studies

The compound's derivatives have been used in the synthesis of rigid beta-peptides, demonstrating the cyclobutane ring's ability to promote structure in both monomers and dimers. This application is significant for peptide design and understanding peptide conformational dynamics (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).

Safety And Hazards

The safety information for 2-Phenylcyclobutane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 2-Phenylcyclobutane-1-carboxylic acid are not mentioned in the search results, it is noted that carboxylic acids have drawn significant attention due to their predominance in pharmaceuticals and agrochemicals . New approaches for preparing, functionalizing, and using carboxylic acids in “strain-release” transformations have positioned these compounds to be powerful synthetic workhorses .

properties

IUPAC Name

2-phenylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTUABLWSVGNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclobutane-1-carboxylic acid

CAS RN

91142-54-0
Record name 2-phenylcyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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